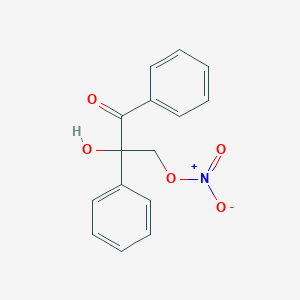
2-Hydroxy-3-oxo-2,3-diphenylpropyl nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-oxo-2,3-diphenylpropyl nitrate is an organic compound with a complex structure that includes both hydroxyl and nitrate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-oxo-2,3-diphenylpropyl nitrate typically involves the nitration of a precursor compound. One common method involves the reaction of 2-Hydroxy-3-oxo-2,3-diphenylpropyl chloride with nitric acid under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is carefully regulated to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of nitric acid and the potential hazards associated with nitrate compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-oxo-2,3-diphenylpropyl nitrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrate group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The nitrate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of 2,3-diphenyl-3-oxopropanoic acid.
Reduction: Formation of 2-Hydroxy-3-amino-2,3-diphenylpropyl nitrate.
Substitution: Formation of 2-Hydroxy-3-azido-2,3-diphenylpropyl nitrate.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-oxo-2,3-diphenylpropyl nitrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-oxo-2,3-diphenylpropyl nitrate involves its interaction with molecular targets such as enzymes and receptors. The nitrate group can release nitric oxide (NO), which is a signaling molecule involved in various physiological processes. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-3-oxo-2,3-diphenylpropyl chloride
- 2-Hydroxy-3-oxo-2,3-diphenylpropyl amine
- 2-Hydroxy-3-oxo-2,3-diphenylpropyl azide
Uniqueness
2-Hydroxy-3-oxo-2,3-diphenylpropyl nitrate is unique due to the presence of both hydroxyl and nitrate groups, which confer distinct chemical reactivity and biological activity. The nitrate group allows for the release of nitric oxide, a key signaling molecule, while the hydroxyl group provides additional sites for chemical modification and interaction with biological targets .
Propiedades
Número CAS |
112213-71-5 |
|---|---|
Fórmula molecular |
C15H13NO5 |
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
(2-hydroxy-3-oxo-2,3-diphenylpropyl) nitrate |
InChI |
InChI=1S/C15H13NO5/c17-14(12-7-3-1-4-8-12)15(18,11-21-16(19)20)13-9-5-2-6-10-13/h1-10,18H,11H2 |
Clave InChI |
SMNCJFJRAJSMJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(CO[N+](=O)[O-])(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate](/img/structure/B14320578.png)
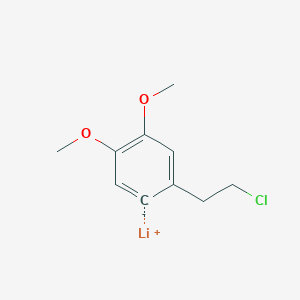

![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1)](/img/structure/B14320621.png)
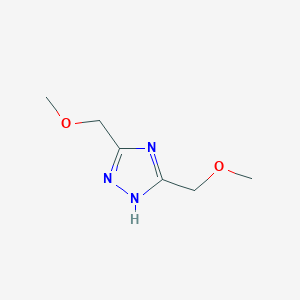

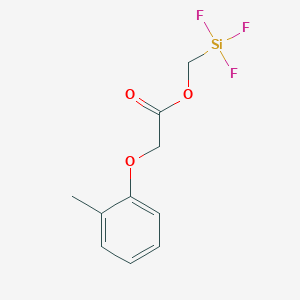
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)

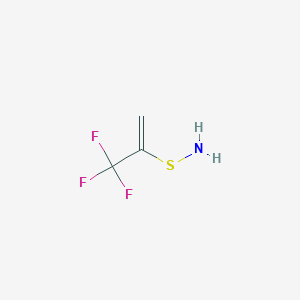
![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)
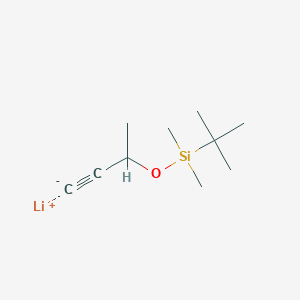
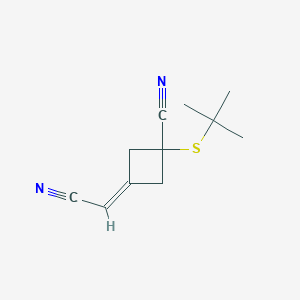
![15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid](/img/structure/B14320682.png)
